Arbekacin sulfate (ABK) is a semi-synthetic aminoglycoside antibiotic discovered in 1972 [, ]. It is a derivative of dibekacin, designed to enhance stability against common aminoglycoside-modifying enzymes [, ]. ABK exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, it demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [, ].
The synthesis of arbekacin involves several key steps:
Arbekacin sulfate's molecular structure is defined by:
The structural complexity allows arbekacin to maintain activity against bacteria that produce aminoglycoside-inactivating enzymes, making it a valuable therapeutic agent .
Arbekacin sulfate participates in various chemical reactions, primarily:
The mechanism of action for arbekacin sulfate involves:
Arbekacin sulfate possesses several notable physical and chemical properties:
These properties contribute to its efficacy as an antibiotic and its usability in clinical applications .
Arbekacin sulfate has several important applications in medicine:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1